4-Chlorophenylalanine ethyl ester
Overview
Description
4-Chlorophenylalanine ethyl ester is a chemical compound with the molecular formula C11H14ClNO2 It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a chlorine atom on the phenyl ring and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorophenylalanine ethyl ester can be synthesized through the esterification of 4-chlorophenylalanine. The process typically involves the reaction of 4-chlorophenylalanine with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenylalanine ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form 4-chlorophenylalanine and ethanol.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed:
Hydrolysis: 4-Chlorophenylalanine and ethanol.
Reduction: 4-Chlorophenylalanine alcohol.
Substitution: Various substituted phenylalanine derivatives
Scientific Research Applications
4-Chlorophenylalanine ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chlorophenylalanine ethyl ester involves its interaction with specific molecular targets. One of the primary actions is the inhibition of tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin. By inhibiting this enzyme, the compound can modulate serotonin levels in the body, which has implications for various physiological and pathological processes .
Comparison with Similar Compounds
4-Chlorophenylalanine: The parent compound without the ethyl ester group.
4-Chlorophenylalanine methyl ester: A similar ester derivative with a methyl group instead of an ethyl group.
Comparison:
4-Chlorophenylalanine: While it shares the same phenylalanine backbone, the absence of the ester group makes it less lipophilic and may affect its bioavailability and reactivity.
4-Chlorophenylalanine methyl ester: This compound is similar in structure but has different physical properties, such as melting point and solubility, due to the presence of the methyl group.
4-Chlorophenylalanine ethyl ester stands out due to its unique combination of the chlorine atom and ethyl ester group, which confer specific chemical and biological properties that are valuable in research and industrial applications.
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-(4-chlorophenyl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDQNFHVGOPSDD-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30959810 | |
Record name | Ethyl 4-chlorophenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30959810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38964-54-4 | |
Record name | 4-Chlorophenylalanine ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038964544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-chlorophenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30959810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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